3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
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Description
This compound is a chemical substance with the molecular formula C24H21ClN6O2S and a molecular weight of 492.981. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds such as indole derivatives have been synthesized for various biological activities2. Protodeboronation of alkyl boronic esters has also been reported, which might be relevant depending on the synthetic route3.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available from the search results. However, the compound contains several functional groups including a chlorophenyl group, a pyrimidinylpiperazine group, and a quinazolinone group1.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the search results. However, general reactions of carbonyl compounds could potentially apply, as the compound contains a carbonyl group4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results. However, it is known that the compound has a molecular weight of 492.981.Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. As with any chemical substance, appropriate safety measures should be taken when handling and storing the compound.
Future Directions
The future directions for research on this compound are not specified in the search results. However, given its complex structure and the presence of several functional groups, it could be of interest in various areas of chemical and pharmaceutical research.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. Further research and consultation with experts in the field are recommended for a more comprehensive understanding.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O2S/c25-18-5-2-16(3-6-18)15-31-22(33)19-7-4-17(14-20(19)28-24(31)34)21(32)29-10-12-30(13-11-29)23-26-8-1-9-27-23/h1-9,14H,10-13,15H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYIFUGNLIKLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
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